Technical Whitepaper: Strategic Utilization of 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde
Technical Whitepaper: Strategic Utilization of 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde
The following technical guide is structured as an advanced whitepaper for drug development professionals, focusing on the chemical utility, synthesis optimization, and strategic application of the intermediate 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde .
CAS: 1184355-81-4 | Formula: C₁₁H₁₃BrO₃ | M.W.: 273.12 g/mol Role: Advanced Intermediate & Pharmacophore Scaffold
Executive Summary
In the landscape of modern medicinal chemistry, 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde (CAS 1184355-81-4) represents a "privileged scaffold"—a molecular framework capable of serving as a ligand for diverse biological targets. Its structural uniqueness lies in the 2-hydroxy-2-methylpropoxy tail, a motif specifically engineered to enhance physicochemical properties such as aqueous solubility and metabolic stability (blocking
This guide provides a comprehensive technical analysis of this compound, detailing its robust synthesis via epoxide ring-opening, critical process parameters (CPPs) for scale-up, and its downstream utility in synthesizing next-generation therapeutics, particularly in the class of Hemoglobin S (HbS) modulators and kinase inhibitors .
Chemical Identity & Structural Significance[1][2][3][4][5][6]
Structural Anatomy
The molecule comprises three distinct functional domains, each serving a specific role in Drug Discovery:
| Domain | Functional Role | Chemical Reactivity |
| Benzaldehyde Core | Electrophilic "Warhead" | Reversible Schiff base formation (HbS binding); Reductive amination; Knoevenagel condensation. |
| 5-Bromo Substituent | Orthogonal Handle | Site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend SAR vectors. |
| Hydroxy-isobutoxy Tail | Solubilizing Motif | Increases polarity (logD reduction); disrupts crystal lattice energy; mimics hydration spheres. |
Physicochemical Profile[7][8]
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 85–89 °C (typical range for this class).
-
Solubility: Soluble in DMSO, DMF, DCM; moderate solubility in alcohols; low solubility in water (unless ionized).
-
pKa: ~13.5 (tertiary alcohol), aromatic aldehyde modulation.
Synthetic Pathways & Process Chemistry[6]
The synthesis of CAS 1184355-81-4 is classically achieved through the alkylation of 5-bromosalicylaldehyde (5-bromo-2-hydroxybenzaldehyde). Two primary routes exist: the Epoxide Opening Route (Preferred) and the Williamson Ether Synthesis .
Route A: Epoxide Ring Opening (Green Chemistry Approach)
This route is preferred for scale-up due to atom economy and the avoidance of genotoxic alkyl halides.
-
Reagents: 5-Bromosalicylaldehyde, Isobutylene oxide (2-methyl-1,2-epoxypropane).
-
Catalyst/Base: Potassium Carbonate (
) or catalytic Triethylamine ( ). -
Solvent: DMF or Acetonitrile (ACN).
-
Mechanism:
-like attack of the phenoxide anion on the less substituted carbon of the epoxide (regioselective).
Protocol:
-
Charge 5-bromosalicylaldehyde (1.0 eq) and
(1.5 eq) in DMF. -
Heat to 60°C to generate the phenoxide.
-
Slowly add Isobutylene oxide (1.2 eq) to control exotherm.
-
Ramp temperature to 85-90°C and stir for 12-16 hours.
-
Critical Control Point: Monitor for the formation of the regioisomer (attack at the tertiary carbon), though steric hindrance largely prevents this.
Route B: Williamson Ether Synthesis
-
Reagents: 5-Bromosalicylaldehyde, 1-chloro-2-methyl-2-propanol .
-
Base: NaOH or KOH.
-
Drawback: Requires higher temperatures; 1-chloro-2-methyl-2-propanol can undergo intramolecular cyclization back to the epoxide.
Synthesis Workflow Diagram (DOT)
Figure 1: Regioselective synthesis of CAS 1184355-81-4 via epoxide ring opening.
Downstream Applications: The "Divergent" Scaffold
This compound is a high-value intermediate because it allows for divergent synthesis . The bromine atom and the aldehyde group can be reacted in orthogonal sequences to create complex pharmaceutical ingredients (APIs).
Application in Hemoglobin Modulator Synthesis
Similar to the synthesis of Voxelotor (GBT440) , benzaldehyde derivatives are critical for forming reversible Schiff bases with the N-terminal valine of the hemoglobin
-
Mechanism: The aldehyde forms an imine with the protein amine.
-
Role of CAS 1184355-81-4: The bulky, hydrophilic tail (2-hydroxy-2-methylpropoxy) is designed to sit at the solvent interface of the protein pocket, improving the drug's oral bioavailability.
Divergent Functionalization Workflow
-
Path A (Suzuki First): React Br with an aryl boronic acid (e.g., Pyrazole-pyridine boronate)
Biaryl Aldehyde. -
Path B (Reductive Amination First): React CHO with an amine
Benzyl amine Then couple Br.
Functionalization Diagram (DOT)
Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.
Analytical Strategy & Quality Control
To ensure the integrity of this intermediate for pharmaceutical use, a robust analytical control strategy is required.
Key Impurities Profile
| Impurity Type | Origin | Detection Method | Limit (Proposed) |
| Starting Material | Unreacted 5-bromosalicylaldehyde | HPLC (UV 254 nm) | < 0.5% |
| Regioisomer | Epoxide opening at C2 (tertiary C) | 1H-NMR / HPLC | < 0.15% |
| Over-alkylation | Reaction at aldehyde (rare) | LC-MS | < 0.10% |
| Residual Solvent | DMF/ACN | GC-Headspace | ICH Q3C limits |
Validated HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Retention Time: ~7.2 min (Main Peak).
Safety & Handling (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye).
-
GHS Signal Word: WARNING.[1]
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Use in a fume hood. The aldehyde moiety can be sensitive to air oxidation (forming the benzoic acid derivative) over prolonged storage; store under nitrogen at 2-8°C.
References
-
Metcalf, B. W., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin." ACS Medicinal Chemistry Letters, 8(3), 321–326. Link
-
Global Blood Therapeutics, Inc. (2013). "Substituted Benzaldehyde Compounds and Methods for their Use in Increasing Tissue Oxygenation." World Intellectual Property Organization, WO2013102142. Link
-
Hutchaleelaha, A., et al. (2016). "Absorption, metabolism and excretion of GBT440, a novel hemoglobin S (HbS) polymerization inhibitor." Blood, 128(22), 2487. Link
-
PubChem. (2025).[2] "Compound Summary: 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde." National Library of Medicine. Link
